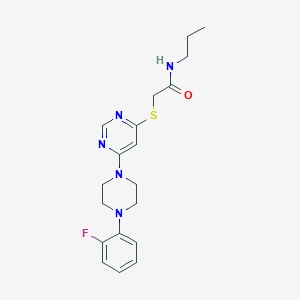

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-propylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-propylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities This compound features a piperazine ring substituted with a 2-fluorophenyl group, a pyrimidine ring, and a thioether linkage to an N-propylacetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-propylacetamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with piperazine under suitable conditions to form 4-(2-fluorophenyl)piperazine.

Pyrimidine Ring Construction: The next step is the synthesis of the pyrimidine ring. This can be achieved by reacting 4-chloropyrimidine with the piperazine intermediate in the presence of a base such as potassium carbonate.

Thioether Formation: The resulting compound is then subjected to a thioether formation reaction. This involves the reaction of the pyrimidine derivative with a thiol reagent, such as propylthiol, under basic conditions.

Acetamide Formation: Finally, the compound undergoes acetamide formation by reacting with acetic anhydride or a similar reagent to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced derivatives of the pyrimidine or piperazine rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Applications

-

Equilibrative Nucleoside Transporters Inhibition

- Recent studies have highlighted the role of this compound in inhibiting human equilibrative nucleoside transporters (ENTs), which are critical for nucleotide synthesis and adenosine regulation. The inhibition of ENTs can have significant implications for cancer therapy and the treatment of cardiovascular diseases, as these transporters influence the efficacy of nucleoside analogs used in chemotherapy .

- Antidepressant Activity

-

Anti-inflammatory Properties

- Compounds that interact with adenosine receptors have been shown to possess anti-inflammatory properties. The ability to modulate these pathways may make 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-propylacetamide a candidate for developing treatments for inflammatory conditions .

Case Study 1: Inhibition of ENTs

A study investigated the efficacy of various analogs of the compound in inhibiting ENT1 and ENT2 transporters. The results demonstrated that certain derivatives exhibited selectivity towards ENT2, enhancing their potential as therapeutic agents in cancer treatment by improving the bioavailability of nucleoside drugs .

Case Study 2: Antidepressant Screening

In a preclinical trial, the compound was assessed for its antidepressant-like effects using animal models. Results indicated significant improvements in behavioral tests commonly used to evaluate antidepressant efficacy, suggesting its potential for further development as an antidepressant medication .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism by which 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-propylacetamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, suggesting potential effects on the central nervous system. The pyrimidine ring may interact with nucleic acids or proteins, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-fluorophenyl)piperazine derivatives: Known for their activity on neurotransmitter receptors.

Pyrimidine derivatives: Widely studied for their anticancer and antiviral activities.

Thioether-containing compounds: Investigated for their diverse biological activities.

Uniqueness

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-propylacetamide is unique due to its combination of a fluorophenyl-piperazine moiety with a pyrimidine ring and a thioether linkage, which may confer distinct biological properties and potential therapeutic applications.

This compound’s multifaceted structure and potential for diverse chemical reactions make it a valuable subject for ongoing research in various scientific disciplines.

Activité Biologique

The compound 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-propylacetamide is an emerging chemical entity that has shown promise in various biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a piperazine moiety linked to a pyrimidine ring, which is further substituted with a fluorophenyl group and a thioether functional group. The molecular formula is C16H20FN5S with a molecular weight of approximately 353.43 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C16H20FN5S |

| Molecular Weight | 353.43 g/mol |

| LogP | 3.5 |

| Solubility | Soluble in DMSO |

Antidepressant Activity

Recent studies have highlighted the potential antidepressant properties of derivatives related to this compound. Research indicates that compounds with similar structures exhibit significant binding affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation. For instance, a related compound demonstrated effective inhibition of phosphodiesterase enzymes, contributing to increased serotonin levels in the brain .

Inhibition of Nucleoside Transporters

The compound has been evaluated for its ability to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a critical role in adenosine signaling and nucleotide metabolism. Studies suggest that similar analogs can selectively inhibit ENT2, potentially offering therapeutic benefits in conditions such as cancer and inflammation .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through its effects on nitric oxide (NO) production in macrophage cells stimulated by lipopolysaccharides (LPS). Compounds with structural similarities have shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby mitigating inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Serotonergic Modulation : By interacting with serotonin receptors, it enhances serotonin signaling, which is beneficial for treating depression.

- Nucleoside Transport Inhibition : The selective inhibition of ENT2 may disrupt tumor growth by limiting nucleotide availability.

- Reduction of Inflammatory Mediators : The inhibition of iNOS and COX-2 leads to decreased production of pro-inflammatory cytokines.

Case Studies

- Case Study on Antidepressant Effects : A study involving a series of piperazine derivatives showed that modifications at the fluorophenyl position significantly enhanced antidepressant-like effects in animal models, suggesting that similar modifications could enhance the efficacy of this compound .

- Study on ENTs : In vitro studies using nucleoside transporter-deficient cells demonstrated that derivatives exhibited higher selectivity toward ENT2 over ENT1, indicating their potential as targeted therapies in cancer treatment .

Propriétés

IUPAC Name |

2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5OS/c1-2-7-21-18(26)13-27-19-12-17(22-14-23-19)25-10-8-24(9-11-25)16-6-4-3-5-15(16)20/h3-6,12,14H,2,7-11,13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYFAAHDOMDYNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NC=NC(=C1)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.